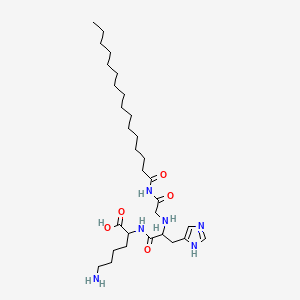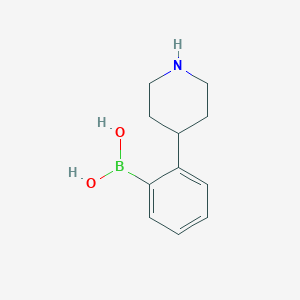
(2-(Piperidin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring attached to a phenyl group, which is further bonded to a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
(2-(Piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Typically carried out in organic solvents like toluene or ethanol, under inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(2-(Piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-(Piperidin-4-yl)phenyl)boronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further cycles.
相似化合物的比较
Similar Compounds
(2-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with a different position of the piperidine ring.
Pyridine-4-boronic acid: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
(2-(Piperidin-4-yl)phenyl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability and versatility of the piperidine ring. This makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals .
属性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC 名称 |
(2-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13-15H,5-8H2 |
InChI 键 |
WTGCPNJYOLTBEM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2CCNCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


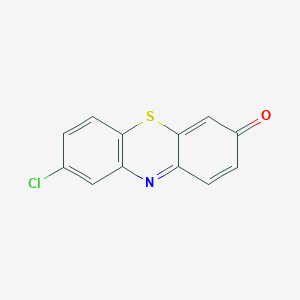
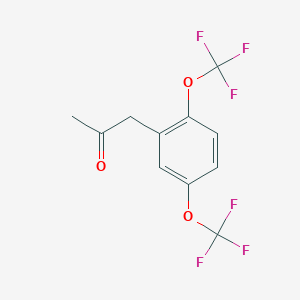
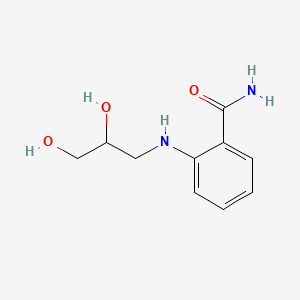
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
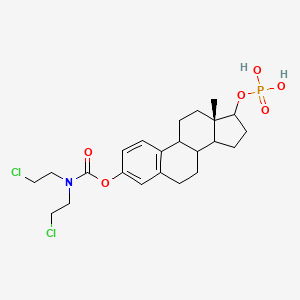
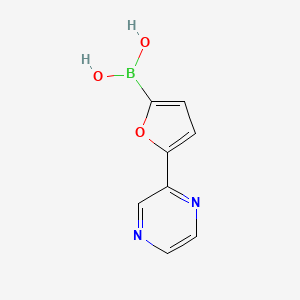
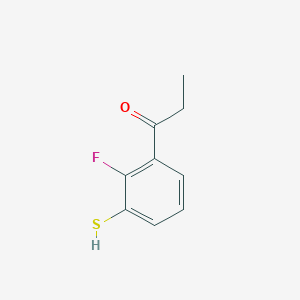
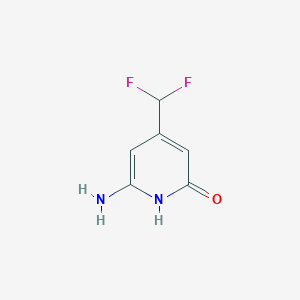
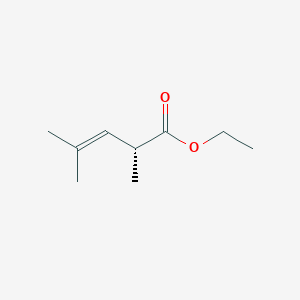

![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
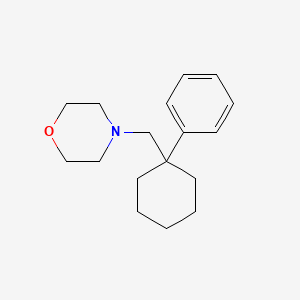
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
